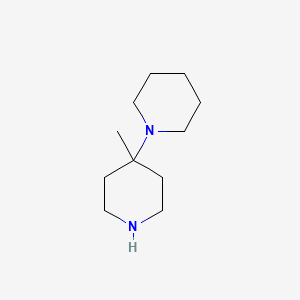

4-Methyl-4-(piperidin-1-yl)piperidine

Description

Properties

IUPAC Name |

4-methyl-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWYHZFXVMEZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(piperidin-1-yl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-methylpiperidine with piperidine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as sodium triacetoxyborohydride and acetic acid in dichloromethane at 0°C to room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(piperidin-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert it into different reduced forms using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

4-Methyl-4-(piperidin-1-yl)piperidine has the molecular formula and a molecular weight of 182.31 g/mol. Its structure features a piperidine ring with a methyl substituent and another piperidine moiety, which influences its biological activity. The compound is characterized by its basic nitrogen atoms, which play a crucial role in its reactivity and interaction with biological targets.

Neuropharmacology

Research indicates that this compound has potential applications in neuropharmacology. Its structural modifications can significantly alter binding affinity and selectivity towards specific receptors in the central nervous system (CNS), making it a candidate for developing treatments for neurological disorders.

Anti-inflammatory Properties

The compound has shown promise in exhibiting anti-inflammatory effects. Studies suggest that piperidine derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases.

Anti-HIV Activity

Preliminary research indicates that certain piperidine derivatives possess anti-HIV properties. The mechanism often involves the inhibition of viral entry or replication within host cells, making this compound a candidate for further investigation in antiviral drug development.

Case Study 1: Neuropharmacological Research

A study investigated the effects of various piperidine derivatives on neurotransmitter receptors. It was found that modifications on the piperidine ring significantly impacted binding affinity to dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia or Parkinson's disease.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound exhibited dose-dependent inhibition of pro-inflammatory cytokines in human cell lines. This finding supports its potential use as an anti-inflammatory agent.

Analytical Techniques

To confirm the structural integrity and purity of this compound, several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Used to elucidate the molecular structure and confirm the presence of specific functional groups.

- Infrared Spectroscopy (IR) : Helps identify characteristic absorption bands corresponding to different functional groups within the compound.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it can hydrolyze acetylcholine neurotransmitters released into the synaptic cleft, terminating signal transduction at the neuromuscular junction . This action is crucial in regulating neurotransmission and maintaining proper neural function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Key Observations :

- Substituent Impact : The 4-methyl group in this compound enhances lipophilicity compared to unsubstituted analogues, improving membrane permeability .

- Functional Group Modifications : N-Benzoyl or acetamide substitutions (e.g., in MAGL or IGF1R inhibitors) introduce hydrogen-bonding or hydrophobic interactions critical for target engagement .

Challenges :

- Steric hindrance from the 4-methyl group in this compound may complicate functionalization at the 4-position compared to simpler piperidines.

Structure-Activity Relationship (SAR) Insights

- Piperidine vs. Morpholine : In IGF1R inhibitors, replacing piperidine with morpholine (oxygen-containing ring) enhances binding affinity due to improved hydrogen-bonding with solvent-exposed regions .

- MAGL Inhibition : Piperidine derivatives with 4-chlorobenzoyl groups show reversible inhibition (IC50: 840 nM), whereas piperazine analogues are inactive, highlighting the necessity of the tertiary amine in piperidine .

- Antimicrobial Activity : Piperidine-containing indole derivatives (e.g., Compounds 45–58) exhibit broad-spectrum activity, with substituent position dictating potency .

Biological Activity

4-Methyl-4-(piperidin-1-yl)piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by a methyl group and a piperidine moiety, which contribute to its diverse biological activities, including analgesic, anti-inflammatory, and anti-HIV properties. This article discusses the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , indicating that it consists of 11 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms. The synthesis of this compound typically involves alkylation reactions starting from simpler piperidine derivatives. A common method includes the reaction of 4-methylpyridine with an appropriate alkylating agent in the presence of a base, followed by purification steps like recrystallization or chromatography to achieve high purity.

Analgesic and Anti-inflammatory Properties

Research has shown that piperidine derivatives exhibit significant analgesic effects. For instance, compounds similar to this compound have been evaluated for their ability to modulate pain pathways and reduce inflammation. Studies indicate that structural modifications on the piperidine ring can enhance binding affinity to specific receptors involved in pain and inflammatory responses .

Anticancer Potential

Recent investigations into the anticancer properties of related piperidine compounds have demonstrated promising results. For example, a study on 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) revealed its efficacy in inhibiting tumor cell proliferation and migration. PMSA was shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting that this compound could potentially share similar mechanisms of action due to its structural characteristics .

The mechanism of action for this compound likely involves interactions with various biological targets such as receptors or enzymes. Modifications on the piperidine ring can significantly alter binding affinity and selectivity towards these targets. For instance, studies have shown that certain derivatives can act as antagonists at histamine receptors, influencing neurotransmitter systems in the brain .

Case Study: Antitumor Activity

In a study conducted by researchers at Guangdong Medical University, PMSA was synthesized and tested on tumor cells. The results indicated that PMSA inhibited cell proliferation and migration while triggering cell death through ferroptosis mechanisms. The study utilized various assays including MTT for cell viability and flow cytometry for ROS detection, confirming the compound's potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for 4-Methyl-4-(piperidin-1-yl)piperidine, and what reaction conditions are critical for reproducibility?

Answer:

The synthesis of this compound typically involves alkylation or reductive amination of piperidine derivatives. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via nucleophilic substitution under basic conditions (e.g., using triethylamine) . Key steps include:

- Reagent selection: Use of piperidine and methylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF).

- Temperature control: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Purification: Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .

Basic: How should researchers characterize the compound post-synthesis to confirm structural integrity?

Answer:

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substitution patterns and methyl group integration .

- X-ray crystallography: For unambiguous structural determination, as demonstrated in analogous piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) .

- Mass spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

Based on GHS classifications for similar piperidine derivatives:

- Hazards: Skin irritation (Category 2), eye irritation (Category 2A), and respiratory sensitization (STOT SE 3) .

- Precautions:

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from differences in assay conditions or target specificity. Methodological strategies include:

- Dose-response studies: Validate activity across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Receptor profiling: Use computational docking (e.g., AutoDock Vina) to compare binding affinities with structurally related compounds .

- Contextual replication: Reproduce assays under standardized conditions (pH 7.4, 37°C) to isolate variables .

Advanced: What mechanistic insights exist for the interaction of this compound with biological targets?

Answer:

Piperidine derivatives often act as modulators of neurotransmitter receptors (e.g., sigma-1 or NMDA receptors). Mechanistic studies should:

- Use radioligand binding assays: To quantify affinity (Ki values) for specific receptors .

- Molecular dynamics simulations: Analyze conformational changes in targets upon binding (e.g., using GROMACS) .

- Metabolic stability tests: Evaluate hepatic microsomal degradation to assess in vivo relevance .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in derivatives of this compound?

Answer:

Optimization strategies derived from analogous syntheses include:

- Solvent screening: Test polar (acetonitrile) vs. non-polar (toluene) solvents to influence reaction kinetics .

- Catalyst selection: Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric synthesis .

- Design of Experiments (DoE): Use factorial designs to identify interactions between temperature, pH, and reagent ratios .

Advanced: How should researchers integrate crystallographic data with computational models to predict novel applications?

Answer:

- Crystallographic data: Obtain single-crystal structures (as in ) to derive bond lengths/angles for force field parameterization.

- QSAR modeling: Corrogate structural features (e.g., methyl group placement) with activity data to predict bioactivity .

- Fragment-based drug design: Use piperidine scaffolds as cores for fragment expansion in lead optimization .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) and >98% purity thresholds .

- Elemental analysis: Validate C, H, N content within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA): Confirm thermal stability and absence of solvent residues .

Advanced: How can researchers address discrepancies in synthetic yields reported across literature?

Answer:

Discrepancies often stem from unoptimized workup steps. Solutions include:

- In-line monitoring: Use FTIR or ReactIR to track reaction progress in real-time .

- Byproduct analysis: LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .

- Scale-up validation: Test reproducibility at 1g→10g scales to identify mixing or heat transfer inefficiencies .

Advanced: What theoretical frameworks guide the design of experiments involving this compound?

Answer:

- Retrosynthetic analysis: Break down the molecule into piperidine and methyl-piperidine precursors for route planning .

- Transition state theory: Model energy barriers for key steps (e.g., ring closure) using DFT calculations (Gaussian 09) .

- Systems pharmacology: Integrate pharmacokinetic/pharmacodynamic (PK/PD) models to predict in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.